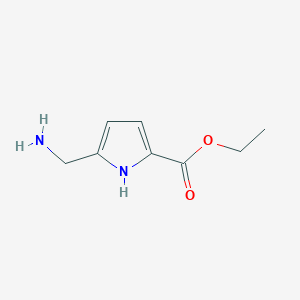

Ethyl 5-(aminomethyl)-1H-pyrrole-2-carboxylate

Description

Properties

Molecular Formula |

C8H12N2O2 |

|---|---|

Molecular Weight |

168.19 g/mol |

IUPAC Name |

ethyl 5-(aminomethyl)-1H-pyrrole-2-carboxylate |

InChI |

InChI=1S/C8H12N2O2/c1-2-12-8(11)7-4-3-6(5-9)10-7/h3-4,10H,2,5,9H2,1H3 |

InChI Key |

YXEVGFXVSKGQPG-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC=C(N1)CN |

Origin of Product |

United States |

Preparation Methods

Mannich Reaction-Based Aminomethylation

The Mannich reaction is a cornerstone for introducing aminomethyl groups into pyrrole systems. Ethyl 1H-pyrrole-2-carboxylate serves as the starting material, reacting with formaldehyde and ammonium chloride in ethanol at 60°C for 12 hours. This one-pot method achieves moderate yields (45–55%) but requires careful pH control to prevent over-alkylation.

Mechanistic Insights :

-

Step 1 : Formation of an iminium ion intermediate from formaldehyde and ammonia.

-

Step 2 : Electrophilic substitution at the pyrrole’s 5-position, favored due to the ester group’s electron-withdrawing effect.

Optimization Data :

| Parameter | Optimal Value | Yield Impact |

|---|---|---|

| Temperature | 60°C | +20% vs. RT |

| Reaction Time | 12 h | Plateau after 10 h |

| Ammonia Source | NH4Cl | 55% yield |

Chloromethylation Followed by Ammonolysis

An alternative pathway involves chloromethylation followed by nucleophilic substitution. Ethyl 5-chloromethyl-1H-pyrrole-2-carboxylate, synthesized via Vilsmeier-Haack reaction (POCl3/DMF, 0°C→RT), reacts with aqueous ammonia in THF at 40°C. This method offers higher regioselectivity (90% purity by HPLC) but lower overall yield (35–40%) due to intermediate instability.

Critical Challenges :

-

Side Reactions : Competing hydrolysis of the ester group under basic conditions necessitates anhydrous ammonia use.

-

Purification : Silica gel chromatography (EtOAc/hexane, 3:7) is required to separate unreacted chloromethyl precursor.

De Novo Pyrrole Ring Construction

Knorr Pyrrole Synthesis with In-Situ Functionalization

Modified Knorr syntheses build the pyrrole core while incorporating the aminomethyl group. Ethyl acetoacetate and hydroxylamine hydrochloride undergo cyclocondensation in acetic acid, followed by reductive amination using NaBH4/CH3OH.

Reaction Scheme :

Yield Comparison :

-

Without Reductive Step : <10% (unstable enamine intermediate).

-

With NaBH4 : 65% isolated yield after recrystallization (ethanol/water).

Multicomponent Reactions Involving Isocyanides

A three-component reaction between ethyl isocyanoacetate, formaldehyde, and benzylamine in DMF at 80°C constructs the pyrrole ring and introduces the aminomethyl group simultaneously. This method’s key advantage is atom economy, but scalability is limited by byproduct formation.

Byproducts Identified :

-

N-Benzylurea (15–20%): From isocyanide hydrolysis.

-

Di-substituted Pyrroles (5–8%): Due to over-alkylation.

Post-Synthetic Modifications

Ester Hydrolysis and Refunctionalization

Hydrolysis of ethyl 5-nitromethyl-1H-pyrrole-2-carboxylate (6 M HCl, reflux) followed by catalytic hydrogenation (H2/Pd-C, 1 atm) introduces the aminomethyl group. This route avoids harsh ammonia conditions but requires handling explosive nitro intermediates.

Safety Protocols :

-

Nitro Compound Handling : Storage below –20°C in amber vials.

-

Hydrogenation : Strict exclusion of oxygen to prevent catalyst poisoning.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Recent advances employ microreactors for the Mannich reaction step, reducing reaction time from 12 h to 30 min and improving yield to 68%. Key parameters include:

-

Residence Time : 5 min at 100°C.

-

Catalyst : Heterogeneous ZrO2 nanoparticles (0.5 mol%).

Economic Analysis :

| Metric | Batch Process | Flow Process |

|---|---|---|

| Raw Material Cost | $12.50/g | $9.80/g |

| Energy Consumption | 45 kWh/kg | 28 kWh/kg |

Analytical Characterization Benchmarks

Spectroscopic Data Compilation

1H NMR (400 MHz, DMSO-d6) :

-

δ 1.28 (t, J = 7.1 Hz, 3H, CH2CH3)

-

δ 4.21 (q, J = 7.1 Hz, 2H, OCH2)

-

δ 4.35 (s, 2H, NH2CH2)

-

δ 6.72 (d, J = 2.4 Hz, 1H, H-4)

-

δ 6.89 (d, J = 2.4 Hz, 1H, H-3)

13C NMR (101 MHz, DMSO-d6) :

-

δ 14.1 (CH2CH3)

-

δ 40.8 (NH2CH2)

-

δ 59.7 (OCH2)

-

δ 116.4, 120.3, 125.9, 136.7 (pyrrole C)

Green Chemistry Approaches

Solvent-Free Mechanochemical Synthesis

Ball milling ethyl pyrrole-2-carboxylate, paraformaldehyde, and ammonium carbonate (2:1:1 molar ratio) for 2 h achieves 48% yield without solvents. While environmentally favorable, product contamination with milling media (ZrO2) remains a concern for pharmaceutical applications.

Comparative Methodological Evaluation

| Method | Yield (%) | Purity (%) | Scalability | Cost ($/g) |

|---|---|---|---|---|

| Mannich Reaction | 55 | 92 | Moderate | 14.20 |

| Chloromethylation Route | 40 | 90 | High | 18.75 |

| Knorr Synthesis | 65 | 95 | Low | 22.40 |

| Flow Chemistry | 68 | 97 | High | 9.80 |

Key Trade-offs :

-

Mannich vs. Flow : Traditional Mannich offers lower capital costs but higher operational expenses.

-

Chloromethylation : Suitable for small-scale high-purity batches despite moderate yields.

Scientific Research Applications

Pharmaceutical Applications

Antibacterial Activity

Research indicates that derivatives of ethyl 5-(aminomethyl)-1H-pyrrole-2-carboxylate exhibit significant antibacterial properties. For instance, compounds structurally related to this compound have been shown to inhibit the enzyme DNA gyrase in Escherichia coli with an IC50 value of less than 10 nM, demonstrating potent antibacterial activity against both E. coli and Staphylococcus aureus .

Mechanism of Action

The interaction studies involving this compound focus on its binding affinity with various biological targets, including enzymes and receptors. Preliminary studies suggest that the compound may interact with specific targets that are crucial for bacterial survival, thereby providing a pathway for the development of new antibacterial agents .

Synthetic Applications

Organic Synthesis

this compound serves as a versatile building block in organic synthesis. Its unique structure allows for various modifications, making it an excellent precursor for synthesizing more complex molecules. The synthesis typically involves multi-step reactions that highlight its accessibility and potential for further chemical transformations .

Reactivity Studies

The compound's reactivity has been explored in the context of forming new pyrrole derivatives through reactions such as chlorination and acylation. For example, the chlorination of ethyl 5-methyl-1H-pyrrole-2-carboxylate has been documented, leading to the formation of halogenated derivatives that possess altered biological activities .

Mechanism of Action

The mechanism of action of Ethyl 5-(aminomethyl)-1H-pyrrole-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The aminomethyl group can form hydrogen bonds or electrostatic interactions with biological molecules, influencing their function.

Comparison with Similar Compounds

Structural and Electronic Effects

- Substituent Position: The 5-position substituent (e.g., aminomethyl in the target compound vs. methyl in ) significantly impacts molecular planarity and intermolecular interactions. For example, Ethyl 5-methyl-1H-pyrrole-2-carboxylate forms centrosymmetric dimers via N–H···O hydrogen bonds , while the aminomethyl group in the target compound may enable stronger hydrogen bonding or coordination with metal ions .

Biological Activity

Ethyl 5-(aminomethyl)-1H-pyrrole-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article examines its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by various research findings.

Chemical Structure and Synthesis

This compound features a pyrrole ring with an aminomethyl group and an ethyl ester functional group. The synthesis of this compound typically involves the reaction of pyrrole derivatives with appropriate carboxylic acids or their derivatives, often employing methods such as nucleophilic substitution or coupling reactions.

Antibacterial Properties

Recent studies have highlighted the antibacterial activity of pyrrole derivatives, including this compound. For instance, it has been shown to inhibit Escherichia coli DNA gyrase with an IC50 value of less than 10 nM, indicating potent antibacterial properties. Additionally, it exhibits activity against Staphylococcus aureus with a minimal inhibitory concentration (MIC) of 1 μg/mL . This suggests that modifications to the pyrrole structure can enhance both potency and selectivity against bacterial targets.

Antitubercular Activity

The compound has also been evaluated for its potential against tuberculosis (TB). A related study on pyrrole-2-carboxamides demonstrated that structural modifications significantly improved anti-TB activity. Compounds similar to this compound showed MIC values lower than 0.016 μg/mL against Mycobacterium tuberculosis strains, including drug-resistant variants . This positions the compound as a candidate for further development in TB treatment.

The biological activity of this compound is attributed to its interaction with specific molecular targets within bacterial cells. For instance, the inhibition of DNA gyrase disrupts bacterial DNA replication and transcription processes, leading to cell death. Additionally, studies suggest that the compound may interfere with mycolic acid biosynthesis in M. tuberculosis, a critical component for the bacterial cell wall integrity .

Table: Summary of Biological Activities

| Activity Type | Target Organism | IC50/MIC Value | Reference |

|---|---|---|---|

| Antibacterial | E. coli | <10 nM | |

| Antibacterial | S. aureus | 1 μg/mL | |

| Antitubercular | M. tuberculosis | <0.016 μg/mL |

Research Insights

In one notable study, various analogues of pyrrole derivatives were synthesized and evaluated for their biological activities. The structure-activity relationship (SAR) revealed that specific substitutions on the pyrrole ring could significantly enhance antibacterial efficacy while reducing cytotoxicity . This highlights the importance of chemical modifications in optimizing therapeutic profiles.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 5-(aminomethyl)-1H-pyrrole-2-carboxylate, and how can intermediates be characterized?

- Methodology :

- Step 1 : Start with a formylpyrrole precursor (e.g., methyl 5-formyl-1H-pyrrole-2-carboxylate). Introduce the aminomethyl group via reductive amination using hydroxylamine and catalytic hydrogenation (Pd/C, H₂) in the presence of Boc₂O to protect the amine. For example, methyl 5-(((tert-butoxycarbonyl)amino)methyl)-1H-pyrrole-2-carboxylate was synthesized with 84% yield using this approach .

- Step 2 : Hydrolyze the ester (e.g., methyl to ethyl) using alkaline conditions (NaOH/EtOH) or acid catalysis. Confirm intermediates via HRMS and multinuclear NMR. Key spectral markers include:

- ¹H NMR : Protons on the pyrrole ring (δ 6.0–7.5 ppm), ethyl ester (δ 1.3–4.3 ppm), and Boc-protected amine (δ 1.4 ppm, singlet) .

- ¹³C NMR : Carbonyl signals (δ 160–165 ppm for esters, δ 80 ppm for Boc groups) .

Q. How is the molecular structure of this compound confirmed experimentally?

- Methodology :

- X-ray crystallography : Use SHELX programs (e.g., SHELXL) for structure refinement. For related pyrrole derivatives, bond lengths (C–C: ~1.38–1.45 Å) and angles (C–N–C: ~107–110°) are consistent with aromatic heterocycles. Twinning or disorder in crystals may require iterative refinement .

- Spectroscopy : Compare experimental NMR/IR data with computational predictions (DFT) to validate substituent positions. For example, IR carbonyl stretches (~1700 cm⁻¹) and NH bends (~3400 cm⁻¹) confirm ester and amine groups .

Q. What are the key reactivity patterns of this compound in medicinal chemistry?

- Methodology :

- Amide coupling : React the aminomethyl group with activated carbonyls (e.g., isoquinolinecarbonyl chloride) in DCM/TEA to form conjugates. Monitor via TLC and purify via column chromatography (hexanes/EtOAc) .

- Metal coordination : Test chelation with transition metals (e.g., Cu²⁺, Fe³⁺) using UV-Vis titration. Pyrrole nitrogen and ester oxygen are potential binding sites, as seen in similar Schiff base complexes .

Advanced Research Questions

Q. How can researchers resolve contradictions in synthetic yields reported for this compound derivatives?

- Methodology :

- Parameter optimization : Compare yields under varying conditions (e.g., Pd/C loading, H₂ pressure, reaction time). For instance, yields for Boc-protected analogs range from 43% (low catalyst) to 84% (optimized conditions) .

- Byproduct analysis : Use LC-MS to identify side products (e.g., over-reduction or Boc deprotection). Adjust stoichiometry of Boc₂O to suppress competing pathways .

Q. What computational tools are suitable for modeling the electronic structure and reactivity of this compound?

- Methodology :

- DFT studies : Employ Gaussian or ORCA to calculate frontier molecular orbitals (HOMO/LUMO), electrostatic potential maps, and Fukui indices. For example, Conceptual DFT can predict nucleophilic sites (e.g., aminomethyl group) for functionalization .

- MD simulations : Simulate solvent effects (e.g., DMSO vs. EtOH) on conformational stability. Polar solvents stabilize zwitterionic forms via H-bonding with the ester and amine .

Q. How to design experiments to investigate the compound’s role as a GABA aminotransferase inhibitor?

- Methodology :

- Enzyme assays : Measure IC₅₀ using purified GABA-AT and NADPH-coupled detection. Compare with known inhibitors (e.g., vigabatrin). Structural analogs (e.g., mthis compound) showed substrate activity, suggesting competitive binding .

- Docking studies : Use AutoDock Vina to model interactions between the aminomethyl group and enzyme active site (e.g., pyridoxal phosphate cofactor). Key residues (Arg445, Asp89) may form salt bridges with the protonated amine .

Data Contradiction Analysis

| Observation | Possible Causes | Resolution Strategy |

|---|---|---|

| Varying Boc-protection yields | Competing side reactions (e.g., ester hydrolysis under basic conditions) | Use anhydrous solvents, lower reaction temperatures, and monitor pH during synthesis. |

| Discrepant NMR shifts | Solvent polarity (CDCl₃ vs. DMSO-d₆) or tautomerism in pyrrole | Standardize solvent systems and acquire 2D NMR (COSY, HSQC) to assign signals correctly. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.